Cas no 20921-50-0 (1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate)

1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate structure
20921-50-0 structure
Product Name:1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate
CAS-nummer:20921-50-0
MF:C24H27NO2
MW:361.47668671608
CID:1401605
PubChem ID:30362
Update Time:2025-04-20

1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate
    • 1-(3,4-Dimethylphenyl)-1-phenyl-2-propyn-1-yl cyclohexylcarbamate
    • carbamic acid, N-cyclohexyl-, 1-(3,4-dimethylphenyl)-1-phenyl-2-propyn-1-yl ester
    • [1-(3,4-dimethylphenyl)-1-phenylprop-2-ynyl] N-cyclohexylcarbamate
    • 1-(3,4-Dimethylphenyl)-1-phenylprop-2-yn-1-yl hydrogen cyclohexylcarbonimidate
    • 1-Phenyl-1-(3,4-xylyl)-2-propynyl N-cyclohexylcarbamate
    • CARBAMIC ACID, N-CYCLOHEXYL-, 1-PHENYL-1-(3,4-XYLYL)-2-PROPYNYL ESTER
    • 03TJ91ISED
    • 20921-50-0
    • Q27247585
    • BRN 3107971
    • 1-Phenyl-1-(3,4-xylyl)-2-propynyl-N-cyclohexylcarbamate
    • 1-(3,4-Dimethylphenyl)-1-phenyl-2-propynyl cyclohexylcarbamate
    • CARBAMIC ACID, CYCLOHEXYL-, 1-(3,4-DIMETHYLPHENYL)-1-PHENYL-2-PROPYNYL ESTER
    • CYCLOHEXANECARBAMIC ACID, 1-PHENYL-1-(3,4-XYLYL)-2-PROPYNYL ESTER
    • CCRIS 1241
    • DTXSID80943183
    • UNII-03TJ91ISED
    • N-Cyclohexylcarbamic acid 1-phenyl-1-(3,4-xylyl)-2-propynyl ester
    • Inchi: 1S/C24H27NO2/c1-4-24(20-11-7-5-8-12-20,21-16-15-18(2)19(3)17-21)27-23(26)25-22-13-9-6-10-14-22/h1,5,7-8,11-12,15-17,22H,6,9-10,13-14H2,2-3H3,(H,25,26)
    • InChI-sleutel: GHJUEIFJFIGMDD-UHFFFAOYSA-N
    • LACHT: O(C(C#C)(C1C=CC=CC=1)C1C=CC(C)=C(C)C=1)C(NC1CCCCC1)=O

Berekende eigenschappen

  • Exacte massa: 361.20431
  • Monoisotopische massa: 361.204179104g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 6
  • Complexiteit: 538
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.8
  • Topologisch pooloppervlak: 38.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.1046 (rough estimate)
  • Kookpunt: 493.28°C (rough estimate)
  • Brekindex: 1.6000 (estimate)
  • PSA: 38.33
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie